Ethyl 2-phenylpropionate chemical structure and properties
Ethyl 2-phenylpropionate chemical structure and properties
An In-Depth Technical Guide to Ethyl 2-Phenylpropionate
Abstract
Ethyl 2-phenylpropionate, also known as ethyl hydratropate, is an ester of significant interest in both academic and industrial settings. Its utility spans from being a key component in fragrance and flavor formulations to serving as a crucial building block in the synthesis of more complex organic molecules. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and spectroscopic profile. Furthermore, it details a standard laboratory-scale synthesis via Fischer esterification, including an exploration of the reaction mechanism and a step-by-step protocol. The guide concludes with a discussion on the compound's reactivity, applications, and essential safety protocols, tailored for professionals in research and development.
Chemical Structure and Stereochemistry
Ethyl 2-phenylpropionate is a chiral molecule possessing a stereocenter at the second carbon (C2) of the propionate chain, the carbon atom to which the phenyl group is attached. This chirality means it exists as a pair of enantiomers: (S)-ethyl 2-phenylpropionate and (R)-ethyl 2-phenylpropionate.
The presence of this chiral center is of paramount importance, particularly in the pharmaceutical industry. The parent acid, 2-phenylpropionic acid, is the foundational structure for the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). In these drugs, the pharmacological activity is often predominantly associated with the (S)-enantiomer. Consequently, the enantioselective synthesis and analysis of derivatives like ethyl 2-phenylpropionate are critical areas of research.
Below is a diagram illustrating the molecular structure.
Caption: 2D structure of ethyl 2-phenylpropionate.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and analytical characteristics is fundamental for its application in research and development. The properties of ethyl 2-phenylpropionate are summarized below.
Physical Properties
The key physical properties for ethyl 2-phenylpropionate are consolidated in the table below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| CAS Number | 2510-99-8 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 122 °C at 20 mmHg | [3] |
| Density | ~1.012 g/cm³ | [3] |
| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [3] |
| Refractive Index | ~1.49 | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation and purity assessment. The characteristic spectral data for ethyl 2-phenylpropionate are detailed below.
2.2.1. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The gas-phase IR spectrum is characterized by several key absorption bands.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2900 | Strong | Aliphatic C-H Stretch |
| ~1735 | Very Strong | C=O (Ester) Stretch |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C Bending |
| ~1250-1150 | Strong | C-O (Ester) Stretch |
| ~750, ~700 | Strong | Aromatic C-H Out-of-Plane Bending (Monosubstituted) |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) - Predicted Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
| ~7.30 | Multiplet | 5H | Ar-H | Protons on the aromatic ring. |
| ~4.10 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to the ester oxygen, split by the neighboring methyl group. |
| ~3.70 | Quartet (q) | 1H | Ph-CH (CH₃)- | Methine proton at the chiral center, split by the adjacent methyl group. |
| ~1.50 | Doublet (d) | 3H | Ph-CH(CH₃ )- | Methyl protons on the chiral center, split by the adjacent methine proton. |
| ~1.20 | Triplet (t) | 3H | -O-CH₂-CH₃ | Terminal methyl protons of the ethyl group, split by the adjacent methylene group. |
¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality |
| ~174 | C =O | Ester carbonyl carbon, highly deshielded. |
| ~140 | Aromatic Quaternary C | Aromatic carbon attached to the propionate side chain. |
| ~129 | Aromatic C H | Aromatic methine carbons (para and ortho). |
| ~128 | Aromatic C H | Aromatic methine carbon (meta). |
| ~61 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl group, attached to oxygen. |
| ~45 | Ph-CH (CH₃)- | Methine carbon at the chiral center. |
| ~19 | Ph-CH(CH₃ )- | Methyl carbon attached to the chiral center. |
| ~14 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl group. |
2.2.3. Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |
| 178 | [C₁₁H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 105 | [C₆H₅CH(CH₃)]⁺ or [C₆H₅CO]⁺ | Base Peak . Loss of ethoxy radical (·OCH₂CH₃) or rearrangement. |
| 133 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from further fragmentation. |
Synthesis via Fischer Esterification
A common and direct method for preparing ethyl 2-phenylpropionate is the Fischer esterification of 2-phenylpropionic acid with ethanol, using a strong acid catalyst.[5] This is a reversible condensation reaction.
Reaction Mechanism
The mechanism involves several key equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack: A lone pair on the oxygen of the alcohol (ethanol) attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
To drive the equilibrium toward the product side, an excess of one reactant (typically the less expensive alcohol) is used, or water is removed as it is formed, in accordance with Le Châtelier's principle.[5]
Experimental Workflow and Protocol
The following diagram illustrates the general workflow for this synthesis.
Caption: Workflow for the synthesis of ethyl 2-phenylpropionate.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylpropionic acid (1.0 eq), absolute ethanol (5.0-10.0 eq), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).[6]
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) if desired.
-
Cooling & Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by distillation under reduced pressure to obtain pure ethyl 2-phenylpropionate.[7]
Reactivity and Applications
Chemical Reactivity
Ethyl 2-phenylpropionate undergoes reactions typical of esters. It can be hydrolyzed back to 2-phenylpropionic acid and ethanol under either acidic or basic (saponification) conditions. The α-proton (the proton on C2) is weakly acidic and can be removed by a strong base, allowing for alkylation or other reactions at this position.
Applications
-
Fragrance and Flavors: The compound is used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent in some food products due to its mild, fruity, and floral aroma.[8]
-
Organic Synthesis: It serves as a versatile intermediate in organic synthesis.[9] The ester group can be converted to other functional groups, making it a useful starting material for more complex molecules.
-
Pharmaceutical Research: As a derivative of a profen core structure, it is used in the development and synthesis of new anti-inflammatory agents and other biologically active compounds.
Safety and Handling
Ethyl 2-phenylpropionate requires careful handling in a laboratory setting.
-
Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
In case of fire: Use alcohol-resistant foam, carbon dioxide, or dry powder for extinction.[4]
References
-
National Institute of Standards and Technology. (n.d.). (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate. In PubChem. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 22: The Fischer Esterification. Retrieved from [Link]
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Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
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Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 2-phenylpropionate (C11H14O2). Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
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ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethylphenylpropiolate. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 3-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). IR (A1,B1,C1) and excess (A2,B2,C2) spectra of the ethyl... Retrieved from [Link]
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ChemBK. (n.d.). Ethyl 2-Phenylpropionate. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
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